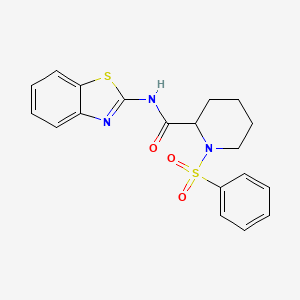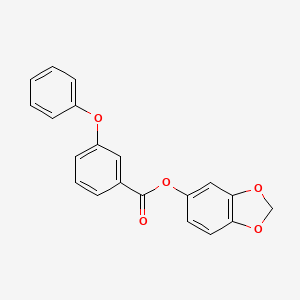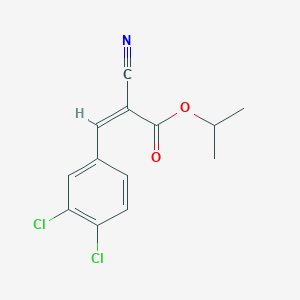
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2009 and has gained attention due to its ability to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division.
Mécanisme D'action
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide works by inhibiting the activity of Aurora kinase A, which is a protein that plays a crucial role in cell division. By inhibiting this protein, N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, studies have shown that N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, further demonstrating its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its specificity for Aurora kinase A, which allows for targeted inhibition of this protein. However, one limitation is that N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide. One area of interest is the development of combination therapies using N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide and other cancer treatments. Additionally, further studies are needed to determine the long-term effects and potential side effects of N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide in humans. Finally, research on the use of N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide in combination with biomarkers to predict response to treatment could lead to more personalized cancer therapies.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide involves several steps, including the reaction of cycloheptylamine with methyl chloroacetate to form N-cycloheptylmethyl glycine ester. This ester is then reacted with hydrazine to form N-cycloheptylmethyl hydrazine, which is subsequently reacted with 1,2,4-triazole-1-carboxylic acid to form the final product, N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(11-6-4-2-3-5-7-11)12(17)8-16-10-13-9-14-16/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPKBOAZGVQVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)
![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)

![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)